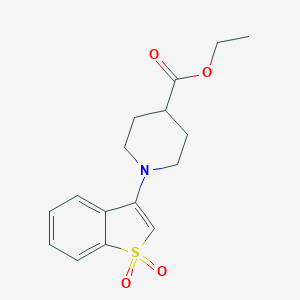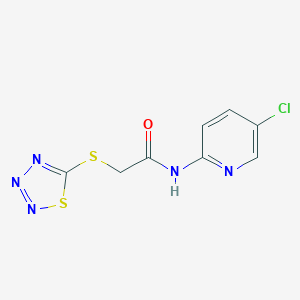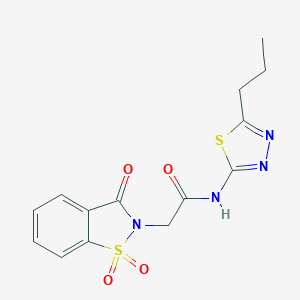![molecular formula C16H20F3NO B249494 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CX-1739 and belongs to the class of N-arylalkylamides. It has been studied for its pharmacological properties, particularly its ability to modulate the activity of ion channels and receptors.
Mécanisme D'action
The exact mechanism of action of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it has been found to modulate the activity of various ion channels and receptors, including the TRPV1, TRPM8, and P2X receptors. It has also been shown to inhibit the activity of the NaV1.7 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which suggests its potential use as a pain reliever. It has also been found to have anti-inflammatory properties, which can be beneficial in various inflammatory conditions. Additionally, it has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to modulate the activity of ion channels and receptors. This can be particularly useful in studying the physiological processes that are regulated by these channels and receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential direction is to further investigate its potential use as a pain reliever, particularly in chronic pain conditions. Another direction is to study its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide involves the reaction of cyclohexanone with 2-(trifluoromethyl)benzylamine in the presence of a reducing agent. This reaction results in the formation of 3-cyclohexyl-N-(2-(trifluoromethyl)phenyl)propan-1-amine, which is then subjected to acylation using propanoyl chloride to yield 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. It has been found to modulate the activity of ion channels and receptors, which can have a significant impact on various physiological processes.
Propriétés
Nom du produit |
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C16H20F3NO |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,21) |
Clé InChI |
WACKTEYFXPXWGT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canonique |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)



![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)


![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)
